Methyl 4-bromo-2-methyl-3-oxopentanoate
Description
Methyl 4-bromo-2-methyl-3-oxopentanoate is a brominated keto-ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 235.07 g/mol. Its structure features a methyl ester group, a ketone at position 3, a bromine atom at position 4, and a methyl substituent at position 2 on the pentanoate backbone (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its reactive functional groups, which enable participation in nucleophilic substitutions, condensations, and cyclization reactions .
Properties
CAS No. |
95604-09-4 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 4-bromo-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4(7(10)11-3)6(9)5(2)8/h4-5H,1-3H3 |
InChI Key |
NNNIXHQGXKTRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)Br)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ester Variations
Ethyl 4-Bromo-2-Methyl-3-Oxopentanoate
- Molecular Formula : C₈H₁₃BrO₃
- Molecular Weight : 249.10 g/mol
- This variant may exhibit slower hydrolysis rates due to steric hindrance .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Molecular Formula: C₁₂H₁₃NO₄
- Molecular Weight : 247.24 g/mol
- Key Differences: The benzoylamino group at position 2 introduces aromaticity and hydrogen-bonding capacity, enhancing stability in polar solvents. This compound is used in heterocyclic synthesis (e.g., pyrimidines) via condensation reactions, unlike the brominated pentanoate, which is more suited for electrophilic substitutions .
Brominated Ketones
2-Bromo-4'-Methoxyacetophenone
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 245.07 g/mol
- Key Differences: This aromatic bromoketone lacks an ester group but shares a reactive bromine atom. Its planar aromatic ring facilitates conjugation, making it more reactive in Ullmann or Suzuki couplings compared to the aliphatic bromine in methyl 4-bromo-2-methyl-3-oxopentanoate .
Methyl Esters with Complex Substituents
Sandaracopimaric Acid Methyl Ester
- Molecular Formula : C₂₁H₃₂O₂
- Molecular Weight : 316.48 g/mol
- Key Differences: A diterpenoid methyl ester with a fused tricyclic structure, this compound exhibits significantly higher thermal stability due to its rigid skeleton. It is primarily used in resin chemistry, contrasting with the synthetic utility of this compound in small-molecule drug synthesis .
Functional Group Reactivity
- Bromine Reactivity: The bromine in this compound is positioned β to the ketone, enabling elimination reactions to form α,β-unsaturated ketones. In contrast, bromine in 2-bromo-4'-methoxyacetophenone participates in aromatic electrophilic substitutions .
- Ketone Utility: The 3-oxo group in the pentanoate facilitates keto-enol tautomerism, enabling aldol condensations. This reactivity is absent in non-ketonic esters like sandaracopimaric acid methyl ester .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | C₇H₁₁BrO₃ | 235.07 | Bromine, ketone, methyl ester | Pharmaceutical intermediates |
| Ethyl 4-bromo-2-methyl-3-oxopentanoate | C₈H₁₃BrO₃ | 249.10 | Bromine, ketone, ethyl ester | Organic synthesis |
| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | 247.24 | Benzoylamino, ketone, methyl ester | Heterocyclic synthesis |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 245.07 | Bromine, ketone, methoxy | Cross-coupling reactions |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpenoid, methyl ester | Resin production |
Research Findings and Implications
- Synthetic Utility: this compound’s bromine and ketone groups make it a versatile precursor for synthesizing β-keto acids, γ-lactones, and substituted pyridines. Its ethyl ester analogue () is less reactive in aqueous conditions due to increased hydrophobicity .
- Analytical Methods: Gas chromatography (GC) and NMR spectroscopy (as seen in methyl shikimate analysis, ) are critical for characterizing such compounds, though the bromine atom in this compound may complicate GC retention times .
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